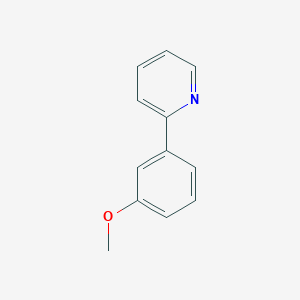

2-(3-Methoxyphenyl)pyridine

概要

説明

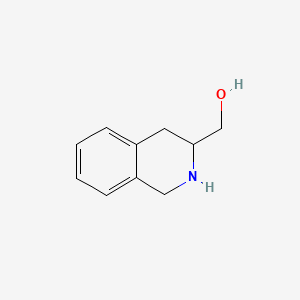

“2-(3-Methoxyphenyl)pyridine” is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.23 . This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

The synthesis of compounds similar to “2-(3-Methoxyphenyl)pyridine” has been reported in the literature . For instance, a study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .

Molecular Structure Analysis

The molecular structure of “2-(3-Methoxyphenyl)pyridine” can be represented by the InChI code: 1S/C12H11NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-9H,1H3 . This indicates that the compound consists of a pyridine ring attached to a methoxyphenyl group .

Physical And Chemical Properties Analysis

“2-(3-Methoxyphenyl)pyridine” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

科学的研究の応用

- Its aromatic ring and nitrogen heteroatom make it suitable for designing new drug candidates. Medicinal chemists explore its potential as a scaffold for developing anti-inflammatory, antiviral, or anticancer agents .

- A related compound, 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide , has demonstrated anti-inflammatory properties . Researchers investigate whether 2-(3-Methoxyphenyl)pyridine shares similar effects.

Organic Synthesis and Medicinal Chemistry

Anti-Inflammatory Activity

Safety and Hazards

The safety data sheet for a similar compound, “3-(2-Methoxyphenyl)pyridine”, indicates that it is a hazardous substance . It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

The future directions for “2-(3-Methoxyphenyl)pyridine” and similar compounds could involve further exploration of their biological activities. For instance, a study on pyrano[2,3-c]pyrazole derivatives, which are structurally similar to pyridines, suggested that green multicomponent synthesis of these compounds could be a valuable research area .

作用機序

Target of Action

Pyridines and phenyl compounds are often used in the synthesis of drugs due to their ability to interact with various biological targets. They can bind to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

The mode of action of a compound depends on its specific structure and the target it interacts with. For example, some pyridine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. For instance, some pyridine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Result of Action

The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, some pyridine derivatives have shown inhibitory activity against influenza A .

特性

IUPAC Name |

2-(3-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVYSLSOAMJTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

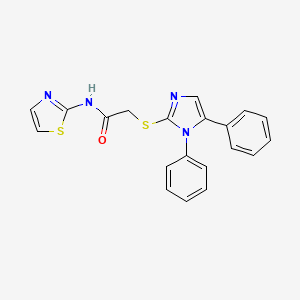

![4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2637938.png)

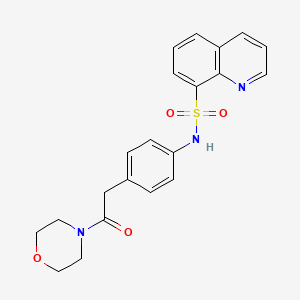

![(2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2637941.png)

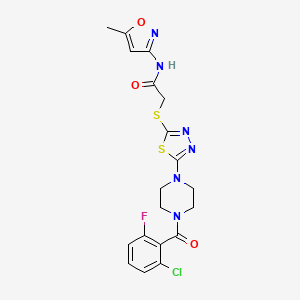

![N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide](/img/structure/B2637946.png)

![5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2637953.png)